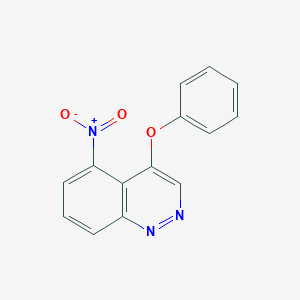
1-Methyl-3-(4-methylbenzyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-methylbenzyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methyl group at the first position and a 4-methylbenzyl group at the third position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-methylbenzyl)-1H-indole can be synthesized through various methods. One common approach involves the reaction of 1-methylindole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(4-methylbenzyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Brominated or nitrated indole derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(4-methylbenzyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(4-methylbenzyl)-1H-indole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
1-Methylindole: Lacks the 4-methylbenzyl group, making it less bulky and potentially less active in certain biological assays.
3-Benzylindole: Similar structure but without the methyl group at the first position, which may affect its reactivity and biological activity.
4-Methylindole: Lacks the benzyl group, which may influence its chemical properties and applications.
Uniqueness: 1-Methyl-3-(4-methylbenzyl)-1H-indole is unique due to the presence of both the methyl group at the first position and the 4-methylbenzyl group at the third position
Propriétés
Formule moléculaire |
C17H17N |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
1-methyl-3-[(4-methylphenyl)methyl]indole |
InChI |
InChI=1S/C17H17N/c1-13-7-9-14(10-8-13)11-15-12-18(2)17-6-4-3-5-16(15)17/h3-10,12H,11H2,1-2H3 |
Clé InChI |
MDUSZKHODKKFJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2=CN(C3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


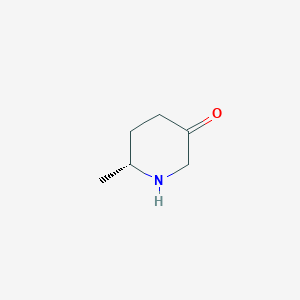
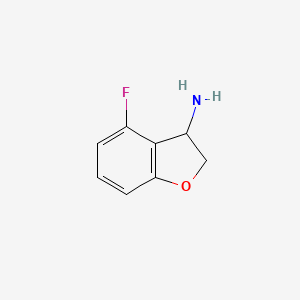

![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
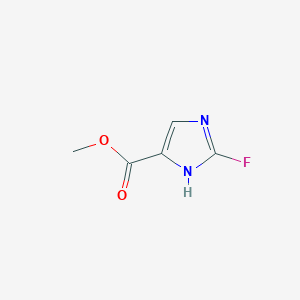


![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
![3-[2-(3-Aminopropoxy)ethoxy]propan-1-amine amine](/img/structure/B11763183.png)
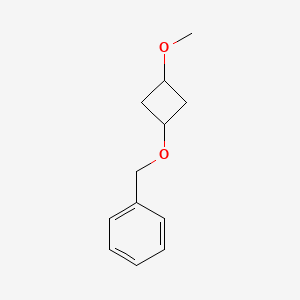
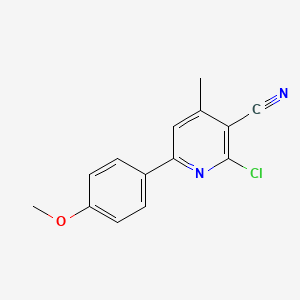
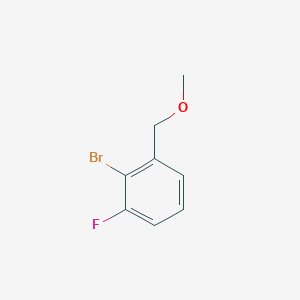
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)
